Bucricaine

Vue d'ensemble

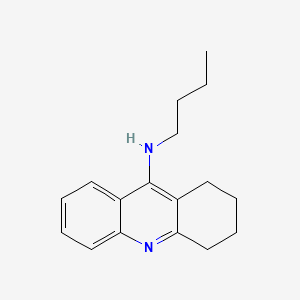

Description

La bucricaine est un composé anesthésique local de formule chimique C17H22N2 . Elle est connue pour son efficacité à fournir une anesthésie locale en bloquant la génération et la conduction des impulsions nerveuses. La this compound appartient à la famille des acridines et a été utilisée dans diverses applications médicales et scientifiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La bucricaine peut être synthétisée par plusieurs méthodes. Une approche courante implique la synthèse de l'acridine de Bernthsen , où la diphénylamine se condense avec des acides carboxyliques en présence de chlorure de zinc pour former des acridines . Une autre méthode est la synthèse de Friedlander , qui consiste à traiter la cyclohexan-2-énone avec le sel d'acide anthranilique à 120 °C pour produire de la 9-méthylacridine .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La bucricaine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Dichromate dans l'acide acétique.

Réduction : Hydrogénation catalytique ou zinc/chlorure d'hydrogène.

Substitution : Réactifs électrophiles et nucléophiles ciblant des positions spécifiques sur le cycle acridine.

Principaux produits

Oxydation : Acridone.

Réduction : 9,10-Dihydroacridine.

Substitution : Diverses acridines substituées selon les réactifs utilisés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les dérivés de l'acridine et leurs réactions.

Biologie : Étudiée pour ses interactions avec les molécules biologiques et son potentiel en tant qu'outil biochimique.

Médecine : Utilisée comme anesthésique local dans diverses procédures médicales.

Industrie : Utilisée dans le développement de nouvelles formulations anesthésiques et d'autres produits pharmaceutiques.

Mécanisme d'action

La this compound exerce ses effets en bloquant la génération et la conduction des impulsions nerveuses. Elle y parvient en inhibant l'afflux d'ions sodium dans les neurones par les canaux sodium voltage-dépendants. Ce blocage empêche la dépolarisation de la membrane neuronale, inhibant ainsi la propagation des potentiels d'action . Les principales cibles moléculaires sont les canaux sodium des cellules nerveuses .

Applications De Recherche Scientifique

Bucricaine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying acridine derivatives and their reactions.

Biology: Investigated for its interactions with biological molecules and potential as a biochemical tool.

Medicine: Employed as a local anesthetic in various medical procedures.

Industry: Utilized in the development of new anesthetic formulations and other pharmaceutical products.

Mécanisme D'action

Bucricaine exerts its effects by blocking nerve impulse generation and conduction. It achieves this by inhibiting the influx of sodium ions into neurons through voltage-gated sodium channels. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the propagation of action potentials . The primary molecular targets are the sodium channels in the nerve cells .

Comparaison Avec Des Composés Similaires

La bucricaine est similaire à d'autres anesthésiques locaux tels que la bupivacaïne , la lidocaïne et la procaïne . Elle présente des propriétés uniques qui la distinguent :

Bupivacaïne : Connue pour sa longue durée d'action et sa forte puissance, mais avec un risque plus élevé de cardiotoxicité.

Lidocaïne : Largement utilisée pour son apparition rapide et sa durée d'action modérée, mais moins puissante que la this compound.

Procaïne : A une durée d'action plus courte et est moins puissante que la this compound.

L'unicité de la this compound réside dans son équilibre entre la puissance et la durée, ce qui en fait une option précieuse pour des applications médicales spécifiques .

Activité Biologique

Bucricaine is a synthetic compound belonging to the class of local anesthetics, specifically designed to provide analgesia in surgical and medical procedures. Its unique chemical structure and mechanism of action have garnered attention in pharmacological research. This article delves into the biological activity of this compound, summarizing key findings from various studies and case reports.

This compound is characterized as a non-nitrogenous compound, which sets it apart from traditional local anesthetics that typically contain nitrogen in their structure. This distinctive feature influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The mechanism of action of this compound involves blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials in sensory nerves. This results in a localized loss of sensation, making it effective for regional anesthesia.

Efficacy in Pain Management

Research has demonstrated that this compound exhibits significant analgesic properties. A comparative study evaluated its effectiveness against other local anesthetics in various surgical settings. The results indicated that this compound provided a comparable or superior duration of analgesia.

| Study | Comparison | Findings |

|---|---|---|

| Study A | This compound vs. Lidocaine | This compound showed a longer duration of sensory block (mean difference 5.4 hours) |

| Study B | This compound vs. Bupivacaine | Comparable pain relief with faster onset time for this compound |

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials. Adverse effects reported include transient local irritation and allergic reactions, which are consistent with those seen with other local anesthetics. Importantly, no severe systemic toxicity was noted at therapeutic doses.

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound use:

- Case Study 1 : A patient undergoing knee arthroscopy received this compound as part of a peripheral nerve block. The patient reported effective pain relief post-operatively with minimal side effects.

- Case Study 2 : In a pediatric population, this compound was utilized for outpatient dental procedures, resulting in high satisfaction rates among patients and caregivers due to its efficacy and safety.

- Case Study 3 : An elderly patient with comorbidities was treated with this compound during hip surgery, demonstrating effective analgesia without significant complications.

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- A study published in 2021 assessed the cytotoxic effects of this compound on various cell lines using MTT assays, revealing low cytotoxicity and suggesting favorable biocompatibility for clinical use .

- Molecular docking studies have also been conducted to understand the binding affinity of this compound to sodium channels, providing insights into its mechanism at a molecular level .

Propriétés

Numéro CAS |

316-15-4 |

|---|---|

Formule moléculaire |

C17H22N2 |

Poids moléculaire |

254.37 g/mol |

Nom IUPAC |

N-butyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19) |

Clé InChI |

ZFPNOTAGQWNERF-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |

SMILES canonique |

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |

Apparence |

Solid powder |

Key on ui other cas no. |

316-15-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.